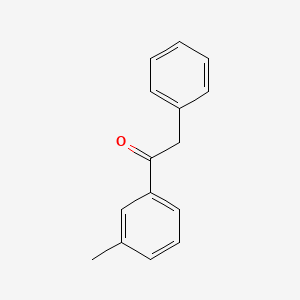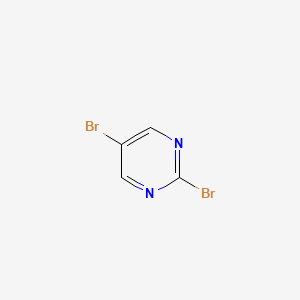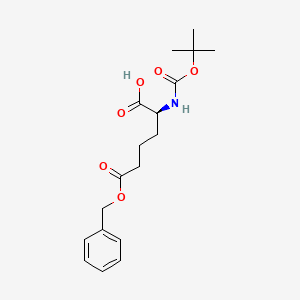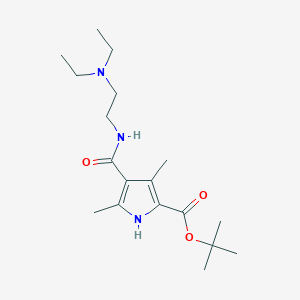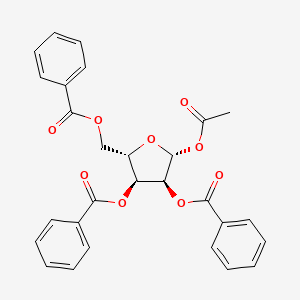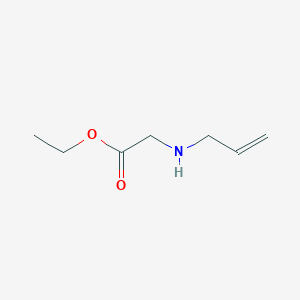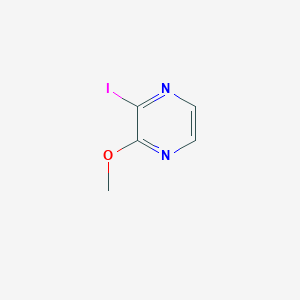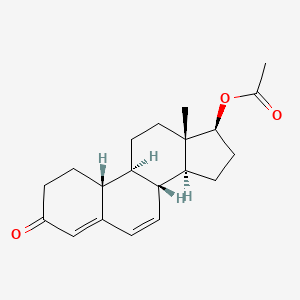
Acetato de 6-dehidronandrolona
Descripción general
Descripción
6-Dehydronandrolone acetate is a synthetic steroid with structural modifications that potentially affect its biological activity. The compound is related to dehydroepiandrosterone (DHEA), a naturally occurring adrenal steroid known for its tumor chemopreventive properties in various animal models. DHEA and its analogs have been shown to inhibit processes implicated in tumorigenesis, such as carcinogen activation, superoxide anion production, and stimulation of DNA synthesis in mouse epidermis .
Synthesis Analysis
The synthesis of 6-dehydronandrolone acetate derivatives, specifically 17-esters of 6-dehydro-16-methylene-17 alpha-hydroxyprogesterone, has been systematically studied. The influence of different halogens at the 6-position and various acyl groups at the 17-position on the progestational and antiandrogenic activities has been explored. A general method for the synthesis of these compounds from common precursors has been described, indicating the potential for a wide range of analogs with varying biological activities .
Molecular Structure Analysis
The molecular structure of 6-dehydronandrolone acetate derivatives, such as 6-chloro-16-methylene-17 alpha-hydroxy-4,6-pregnadiene 17-acetate, has been compared to chlormadinone acetate. The structural similarities suggest that these compounds may exhibit high progestational potency, which could translate into effective contraceptive properties at potentially lower doses than chlormadinone acetate .
Chemical Reactions Analysis
While the specific chemical reactions of 6-dehydronandrolone acetate are not detailed in the provided papers, the related compound DHEA has been reported to inhibit several processes involved in tumorigenesis. These include the inhibition of carcinogen activation, suppression of superoxide anion production, and reduction of DNA synthesis stimulated by 12-O-tetradecanoylphorbol-13-acetate in mouse skin. These effects are likely due to the inhibition of glucose-6-phosphate dehydrogenase and a consequent decrease in the NADPH cellular pool .
Physical and Chemical Properties Analysis
The physical and chemical properties of exo-5,6-dehydronorcantharidin, a compound structurally related to 6-dehydronandrolone acetate, have been studied in various solvents. The solubility data indicates that the compound's solubility increases with temperature and varies significantly across different solvents. The polarity and Hansen solubility parameters of the solvents were used to determine the affinity and solubility order of the compound, suggesting that miscibility between solute and solvent depends on multiple factors. Thermodynamic properties such as mixing and dissolution were calculated based on the UNIQUAC model, providing insights into the interactions between the compound and solvents .
Aplicaciones Científicas De Investigación
Síntesis de esteroides 7-alquilados
Acetato de 6-dehidronandrolona: es un intermediario sintético crucial en la producción de esteroides 7-alquilados . Estos esteroides, incluyendo tibolona y fulvestrant, son significativos por sus aplicaciones terapéuticas. La tibolona se utiliza para la terapia hormonal de reemplazo menopáusica, mientras que el fulvestrant es un antagonista del receptor de estrógenos utilizado en el tratamiento del cáncer de mama.
Fertilidad y salud reproductiva
El compuesto se estudia por sus efectos sobre la fertilidad y la salud reproductiva. Se sospecha que daña la fertilidad o al feto, por lo que la investigación en esta área es crucial para la seguridad del medicamento .
Mecanismo De Acción
Target of Action
6-Dehydronandrolone acetate, also known as dehydronandrolon, is a crucial precursor for the synthesis of C7-functionalized steroidal drugs . It plays a significant role in the production of various steroidal drugs, including new anti-breast cancer drugs like Fulvestrant, drugs for treating menopausal and postmenopausal syndromes like Tibolone, and efficient protein anabolic hormones like Mibolone .
Mode of Action
The mode of action of 6-Dehydronandrolone acetate involves a series of biochemical reactions. The compound is synthesized through a chemoenzymatic strategy, which involves the combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .
Biochemical Pathways
The biochemical pathway of 6-Dehydronandrolone acetate synthesis involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This process is facilitated by the combination of P450 monooxygenase and 17-ketosteroid reductase . Following this, a one-pot chemical dehydration and esterification process forms 6-Dehydronandrolone acetate (3) .
Pharmacokinetics
The compound’s synthesis process is designed to be efficient, environmentally friendly, and cost-effective
Result of Action
The result of the action of 6-Dehydronandrolone acetate is the efficient synthesis of C7-functionalized steroidal drugs . The impressive gram-scale isolated yield of 93% is superior to the traditional chemical method (yield 68%), indicating its great potential for industrial application .
Action Environment
The action environment of 6-Dehydronandrolone acetate is designed to be environmentally friendly. The current production method of the compound involves a laborious and environmentally unfriendly five-step chemical process .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUASZAAVFYYIL-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335321 | |
| Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2590-41-2 | |
| Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17 beta)-17-(acetyloxy)-estra-4,6-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Dehydronandrolone acetate in pharmaceutical synthesis?
A: 6-Dehydronandrolone acetate is a crucial precursor in the synthesis of various C7-functionalized steroidal drugs. [] This compound's structure allows for modifications at the C7 position, opening possibilities for creating a range of therapeutic agents. One notable example is its use in the synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. []
Q2: How is 6-Dehydronandrolone acetate utilized in the synthesis of Fulvestrant?
A: A novel synthesis method utilizes a catalyst-controlled, diastereoselective 1,6-addition reaction. [] Specifically, the zirconocene derived from 9-bromonon-1-ene is added to 6-Dehydronandrolone acetate in a controlled manner at room temperature. This key step facilitates the formation of a crucial C-C bond, contributing to the overall efficiency of Fulvestrant synthesis. []
Q3: What makes the synthesis of 6-Dehydronandrolone acetate itself noteworthy?
A: Researchers have explored chemoenzymatic routes for the efficient synthesis of 6-Dehydronandrolone acetate. [] This approach combines chemical and enzymatic steps, offering potential advantages in terms of selectivity, yield, and environmental friendliness compared to traditional synthetic methods. Further research in this area could lead to more sustainable and cost-effective production of this important steroidal precursor. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





